molecular formula C11H13N3O5S B2577524 7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-54-4

7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2577524
CAS No.: 898431-54-4
M. Wt: 299.3
InChI Key: ILMDQJZDYBVDFT-UHFFFAOYSA-N
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Description

7-Hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core comprising a thiazole and pyrimidine ring. This compound is part of a broader class of thiazolo[3,2-a]pyrimidines, which are studied for their pharmacological properties, including enzyme inhibition and anti-inflammatory activity .

Properties

IUPAC Name

7-hydroxy-N-[2-(2-hydroxyethoxy)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5S/c15-3-5-19-4-1-12-8(16)7-9(17)13-11-14(10(7)18)2-6-20-11/h2,6,15,17H,1,3-5H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMDQJZDYBVDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(C(=O)N21)C(=O)NCCOCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. Its structure includes a thiazole ring fused with a pyrimidine moiety, characterized by a carboxamide functional group and a hydroxyethoxy substituent. This unique combination of functional groups suggests potential for diverse biological activities, particularly in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions, including condensation and cyclization processes. A common method is the Biginelli reaction, which combines aldehydes, thioureas, and 1,3-dicarbonyl compounds to form thiazolo[3,2-a]pyrimidine derivatives. The reaction conditions can vary based on the substituents on the aromatic aldehyde used, affecting yield and purity .

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Anticancer Properties : Compounds in the thiazolo[3,2-a]pyrimidine class have shown promising anticancer activity. They may inhibit various cancer cell lines, including cervical adenocarcinoma (M-HeLa) and breast cancer (MCF-7), with some derivatives exhibiting selectivity towards tumor cells while showing lower cytotoxicity against normal cells .
  • Acetylcholinesterase Inhibition : Preliminary findings suggest that this compound may effectively inhibit acetylcholinesterase (AChE), which is crucial for potential treatments for neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Thiazolo[3,2-a]pyrimidine derivatives have also been noted for their antibacterial and antifungal properties .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acidStructureLacks hydroxyethoxy group; potential for different biological activity
7-Hydroxy-5-Oxo-thiazolo[3,2-a]pyrimidineStructureAbsence of carboxamide functionality; simpler structure
Ethyl 5-Oxo-thiazolo[3,2-a]pyrimidine-6-carboxylateStructureEthyl ester instead of carboxamide; different solubility properties

The presence of both hydroxy and ether groups in this compound enhances its solubility and interaction with biological targets compared to other derivatives .

Case Studies

  • Cytotoxicity Studies : A study demonstrated that thiazolo[3,2-a]pyrimidines exhibited high cytotoxicity against M-HeLa cells while maintaining low toxicity against normal liver cells. The derivative containing a 2-hydroxybenzylidene fragment was particularly effective .
  • Inhibition Studies : Another investigation found that certain thiazolo[3,2-a]pyrimidines showed high inhibitory activity against AChE and were proposed as potential candidates for treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse bioactivity depending on substituents at positions 5, 6, and 5. Below is a comparative analysis of key analogs:

Table 1: Pharmacological and Structural Comparison

Compound Name Substituents β1i Inhibition (%) β5i Inhibition (%) Key Features
Target Compound
7-Hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
N-(2-(2-hydroxyethoxy)ethyl), 7-OH, 5-oxo Not reported Not reported High hydrophilicity; potential for hydrogen bonding with hydroxyl groups
N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Compound 21) N-(furan-2-ylmethyl), 5-oxo 19% 23% Moderate β1i/β5i inhibition; furan group enhances π-π stacking
N-Benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Compound 22) N-benzyl, 5-oxo 31% 32% Higher β5i inhibition; hydrophobic benzyl group improves membrane permeation
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester, 2-(2,4,6-trimethoxybenzylidene), 3-oxo, 7-methyl Not reported Not reported Bulky substituent induces ring puckering; π-halogen interactions observed
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 5-(4-methoxyphenyl), N-phenyl, 7-methyl, 3-oxo Not reported Not reported Methoxy group enhances solubility; aryl substituents stabilize crystal packing

Key Observations:

Substituent Effects on Bioactivity :

  • The N-(2-(2-hydroxyethoxy)ethyl) side chain in the target compound likely improves water solubility compared to hydrophobic analogs like Compound 22. However, this may reduce membrane permeability, a trade-off observed in polar derivatives .
  • Compound 22’s benzyl group contributes to higher β5i inhibition (32% vs. 23% for Compound 21), suggesting bulky aromatic substituents enhance target binding .

Synthetic Flexibility :

  • The 7-position is frequently modified to tune electronic and steric properties. For example, 7-methyl groups (as in ) increase steric hindrance, while 7-hydroxy groups (target compound) favor hydrogen bonding .

Crystallographic Insights: Derivatives with bulky substituents (e.g., 2,4,6-trimethoxybenzylidene in ) exhibit non-planar ring systems, with dihedral angles up to 80.94° between the thiazolo[3,2-a]pyrimidine core and aryl groups. This puckering may influence binding to planar enzyme active sites .

Pharmacological and Physicochemical Properties

  • Hydrogen Bonding: The 7-hydroxy and carboxamide groups in the target compound enable hydrogen-bond donor/acceptor interactions, critical for binding proteases or kinases .
  • Solubility : The hydroxyethoxyethyl side chain likely increases aqueous solubility compared to ester derivatives (e.g., ethyl carboxylates in ), though this requires experimental validation .
  • Stability : Thiazolo[3,2-a]pyrimidines with electron-withdrawing groups (e.g., 5-oxo) exhibit enhanced stability under physiological conditions .

Q & A

Basic: What synthetic routes are available for preparing this compound, and how is its purity validated?

Methodological Answer:
The compound is synthesized via multi-step reactions starting from thiazolo[3,2-a]pyrimidine precursors. Key steps include:

  • Cyclocondensation of 2-aminothiazole derivatives with activated carbonyl intermediates under acidic conditions .
  • Functionalization of the 6-position via carboxamide coupling using N-(2-(2-hydroxyethoxy)ethyl)amine in the presence of carbodiimide catalysts (e.g., EDC/HOBt) .
    Validation:
  • Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .
  • Structural confirmation : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs for refinement .

Advanced: How do hydrogen-bonding patterns in the crystal structure influence its physicochemical properties?

Methodological Answer:
SC-XRD data (e.g., triclinic P1 space group) reveal intermolecular hydrogen bonds between:

  • The 7-hydroxy group and the carboxamide oxygen (O–H···O=C, ~2.8 Å) .
  • Ethoxy oxygen and water molecules in the lattice, enhancing solubility .
    Implications :
  • Solubility : Polar groups facilitate aqueous solubility, critical for in vitro assays.
  • Stability : Rigid hydrogen-bonded networks reduce hygroscopicity .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Immunoproteasome inhibition : Use purified human β1i/β5i subunits in fluorogenic substrate assays (e.g., Ac-WLA-AMC for β5i) at 10–100 µM concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination .

Advanced: How can solubility challenges in pharmacological studies be addressed?

Methodological Answer:

  • Co-solvents : Use DMF or PEG-400 (≤10% v/v) in PBS (pH 7.4) to enhance solubility without denaturing proteins .
  • Prodrug strategies : Esterify the 7-hydroxy group to improve lipophilicity, followed by enzymatic hydrolysis in vivo .

Advanced: What computational methods predict its binding mode to therapeutic targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Glide with β5i immunoproteasome (PDB: 5LE5) to identify key interactions (e.g., carboxamide with Thr1 catalytic residue) .
  • DFT calculations : B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO/LUMO) influencing reactivity .

Advanced: How are structure-activity relationships (SAR) studied for this scaffold?

Methodological Answer:

  • Variation of substituents : Synthesize analogs with modified ethoxy chains or aryl groups at the 5-position.
  • Biological testing : Compare β5i inhibition (e.g., 19–32% activity range for substituent variations) .
  • 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electronic features with activity .

Advanced: What degradation pathways occur under stress conditions?

Methodological Answer:

  • Thermal degradation : Incubate at 40–60°C for 14 days; monitor via HPLC for hydrolysis of the carboxamide group .
  • Photodegradation : Expose to UV light (254 nm); LC-MS identifies oxidative byproducts (e.g., hydroxylation at the thiazole ring) .

Basic: What spectroscopic techniques confirm its stereochemistry?

Methodological Answer:

  • SC-XRD : Resolves absolute configuration and puckering of the thiazolo-pyrimidine ring (amplitude q = 0.42 Å, θ = 144°) .
  • VCD (Vibrational Circular Dichroism) : Detects chiral centers in solution phase .

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